molecular formula C13H11F3N6S B2418222 2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2380184-68-7

2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2418222
CAS No.: 2380184-68-7
M. Wt: 340.33
InChI Key: SSYYREYHRDLHDO-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a trifluoromethyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiophene and triazole rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6S/c1-8-18-10(13(14,15)16)5-11(19-8)17-6-9-7-22(21-20-9)12-3-2-4-23-12/h2-5,7H,6H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYYREYHRDLHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CN(N=N2)C3=CC=CS3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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